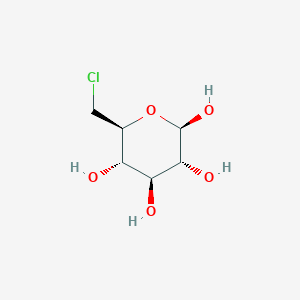

6-Chloro-6-deoxy-beta-D-glucopyranose

描述

属性

CAS 编号 |

56688-73-4 |

|---|---|

分子式 |

C6H11ClO5 |

分子量 |

198.60 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

InChI 键 |

QMWDIHPSUCUMFU-VFUOTHLCSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)Cl |

规范 SMILES |

C(C1C(C(C(C(O1)O)O)O)O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-beta-D-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Types of Reactions

6-Chloro-6-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution: Formation of 6-hydroxy-6-deoxy-beta-D-glucopyranose or other substituted derivatives.

Oxidation: Formation of 6-chloro-6-deoxy-gluconic acid.

Reduction: Formation of 6-chloro-6-deoxy-glucitol.

科学研究应用

2.1. Medicinal Chemistry

- Antidiabetic Potential : Research indicates that 6-Chloro-6-deoxy-beta-D-glucopyranose can stimulate insulin receptor signaling pathways, leading to increased glucose uptake in adipocytes. Animal studies have shown that this compound can effectively reduce high blood glucose levels and improve glucose tolerance in diabetic models, making it a candidate for antidiabetic medications .

- Mechanism of Action : The compound activates insulin receptor signaling without promoting cancer cell proliferation, which is significant for developing diabetes treatments with lower carcinogenic risks .

2.2. Biochemical Research

- Glucose Metabolism : The compound has been shown to enhance glucose transport in insulin-responsive cells, mimicking insulin's effects. Its derivatives exhibit even greater activity in stimulating glucose uptake compared to their parent structures .

- Cellular Effects : In vitro studies have demonstrated that this compound influences cellular functions by activating key signaling pathways involved in metabolism .

3.1. Animal Studies on Diabetes Management

Recent studies involving diabetic mice have highlighted the efficacy of this compound derivatives:

- Glucose Tolerance Tests : In a study where diabetic mice were treated with 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose (a derivative), significant reductions in blood glucose levels were observed within weeks of treatment . The compound's ability to lower plasma insulin levels further suggests its potential as an oral medication for diabetes management.

- Insulin Signaling Activation : Experimental results indicated that treatment with this compound led to rapid phosphorylation of insulin receptors and downstream signaling factors like Akt, demonstrating its robust action compared to traditional insulin treatments .

Limitations and Future Directions

While the potential applications of this compound are promising, there are limitations regarding its toxicity and synthesis complexity:

- Toxicity Concerns : Further research is needed to assess the long-term safety and side effects associated with this compound and its derivatives.

- Synthesis Optimization : Future studies should focus on developing more efficient synthetic routes to improve yield and reduce costs associated with production .

作用机制

The mechanism of action of 6-Chloro-6-deoxy-beta-D-glucopyranose involves its interaction with specific molecular targets:

Insulin Receptor Activation: The compound binds to insulin receptors, enhancing glucose uptake and reducing blood glucose levels.

Apoptosis Induction: In cancer cells, the compound induces apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3.

相似化合物的比较

Key Structural Analogs and Their Properties

The following table summarizes critical data for 6-Chloro-6-deoxy-β-D-glucopyranose and its analogs:

Research Findings and Limitations

- Synthetic Challenges : The introduction of chlorine or azido groups requires precise control of reaction conditions (e.g., protection/deprotection strategies) to avoid side reactions .

- Biological Limitations: Limited solubility of hydrophobic derivatives (e.g., decanoyl) may restrict in vivo applications .

常见问题

Q. What are the key challenges in synthesizing 6-Chloro-6-deoxy-β-D-glucopyranose, and how can they be methodologically addressed?

The synthesis of 6-Chloro-6-deoxy-β-D-glucopyranose often faces challenges in regioselective chlorination at the C6 position and maintaining stereochemical integrity. A common approach involves nucleophilic substitution of a 6-O-tosyl or 6-O-mesyl intermediate with chloride ions under controlled conditions (e.g., using DMF or DMSO as solvents). Protective group strategies (e.g., acetyl or benzyl groups) are critical to prevent unwanted side reactions . Purity optimization requires chromatographic techniques like HPLC or silica gel column chromatography, followed by characterization via H/C NMR and mass spectrometry .

Q. How can the structural configuration of 6-Chloro-6-deoxy-β-D-glucopyranose be experimentally validated?

X-ray crystallography is the gold standard for confirming the β-anomeric configuration and chair conformation of the pyranose ring. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish between α- and β-anomers by analyzing spatial interactions between protons. Polarimetry is used to verify optical activity, while IR spectroscopy identifies functional groups (e.g., C–Cl stretching at ~600 cm) .

Q. What are the primary biochemical applications of 6-Chloro-6-deoxy-β-D-glucopyranose in academic research?

This compound serves as a precursor for synthesizing C-nucleoside analogues and glycoconjugates, enabling studies on carbohydrate-protein interactions. It is also used in enzymatic assays (e.g., glucose oxidase inhibition studies) to probe active-site specificity .

Advanced Research Questions

Q. What mechanisms underlie the selective antiviral activity of 6-Chloro-6-deoxy-β-D-glucopyranose against paramyxoviruses?

Studies demonstrate that 6-Chloro-6-deoxy-β-D-glucopyranose inhibits paramyxoviruses (e.g., Sendai virus) by disrupting viral assembly or budding, potentially through interference with glycosylation of viral envelope proteins. In LLCMK2 cells, concentrations of 0.5–1.0 mM reduced viral titers by >90%, with no effect on influenza or poliovirus replication. Mechanistic insights were derived from radiolabeling experiments showing unaltered viral RNA/protein synthesis, suggesting late-stage inhibition .

Q. How can contradictory data on the biological activity of 6-Chloro-6-deoxy-β-D-glucopyranose be resolved?

Discrepancies in reported bioactivity (e.g., antiviral vs. inert effects) may arise from variations in cell lines, assay conditions, or compound purity. For example, studies using unpurified batches may misattribute toxicity to the compound itself. Rigorous quality control (e.g., HPLC ≥95% purity) and standardized cell-based assays (e.g., plaque reduction neutralization tests) are essential. Comparative studies with structural analogues (e.g., 6-azido-6-deoxy derivatives) can isolate structure-activity relationships .

Q. What strategies are employed to study the glycosylation effects of 6-Chloro-6-deoxy-β-D-glucopyranose in synthetic oligosaccharides?

Q. How can researchers assess the toxicological profile of 6-Chloro-6-deoxy-β-D-glucopyranose in cellular models?

Toxicity is evaluated using viability assays (e.g., MTT or resazurin) in mammalian cell lines (e.g., HEK293 or HepG2). EC values are compared to therapeutic indices (e.g., antiviral IC/cell viability EC). Metabolomic profiling via LC-MS identifies reactive metabolites, while Ames tests rule out genotoxicity. Safety protocols mandate handling in fume hoods with PPE due to potential irritant properties .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying 6-Chloro-6-deoxy-β-D-glucopyranose in complex mixtures?

Reverse-phase HPLC with UV detection (210–220 nm) or charged aerosol detection (CAD) provides high sensitivity. For trace analysis, LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 198.6 → 35.0 for Cl) is preferred. Calibration curves must account for matrix effects in biological samples .

Q. How can computational tools aid in designing derivatives of 6-Chloro-6-deoxy-β-D-glucopyranose for targeted applications?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like glycosyltransferases. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C6) with biological activity. Density functional theory (DFT) calculations optimize synthetic pathways by evaluating transition-state energies .

Future Directions

Q. What emerging applications of 6-Chloro-6-deoxy-β-D-glucopyranose are being explored in glycobiology?

Current research focuses on its use in glyco-engineering vaccines (e.g., as a hapten carrier) and designing glycosidase inhibitors for metabolic disorders. Additionally, its role in stabilizing glycoconjugates for cryo-EM studies of membrane proteins is under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。